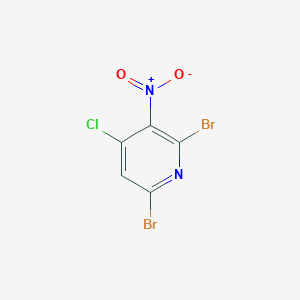








|
REACTION_CXSMILES
|
[Br:1][C:2]1[C:7]([N+:8]([O-:10])=[O:9])=[C:6](N)[CH:5]=[C:4]([Br:12])[N:3]=1.N([O-])=O.[Na+].O.[ClH:18]>>[Br:1][C:2]1[C:7]([N+:8]([O-:10])=[O:9])=[C:6]([Cl:18])[CH:5]=[C:4]([Br:12])[N:3]=1 |f:1.2|
|


|
Name
|
|
|
Quantity
|
6.5 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=NC(=CC(=C1[N+](=O)[O-])N)Br
|
|
Name
|
|
|
Quantity
|
7.5 g
|
|
Type
|
reactant
|
|
Smiles
|
N(=O)[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
|
Type
|
CUSTOM
|
|
Details
|
There mixture was stirred for 30 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
then warmed to room temperature
|
|
Type
|
EXTRACTION
|
|
Details
|
the mixture was extracted with 100 mL of ethyl acetate
|
|
Type
|
WASH
|
|
Details
|
The organic layer was washed with 100 mL of water
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over magnesium sulphate
|
|
Type
|
CUSTOM
|
|
Details
|
the solvent was removed in vacuo
|


Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC1=NC(=CC(=C1[N+](=O)[O-])Cl)Br
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 5.8 g |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |